N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves the reaction of 2,5-dimethylphenyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The nitrobenzamide moiety is then introduced through a subsequent reaction with 3-nitrobenzoyl chloride under appropriate conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacteria and cancer cell lines.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as luminescent sensors and catalysts.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can be compared with other oxadiazole derivatives, such as:
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide: This compound has similar structural features but different substituents, leading to variations in its biological activity and applications.
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Another related compound with a different core structure, which may exhibit distinct biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-6-7-11(2)14(8-10)16-19-20-17(25-16)18-15(22)12-4-3-5-13(9-12)21(23)24/h3-9H,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFZWTAXGOZQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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